molecular formula C28H22O8 B2415334 ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate CAS No. 672268-42-7

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate

Cat. No.: B2415334
CAS No.: 672268-42-7
M. Wt: 486.476
InChI Key: JNHAFFVDUKOONA-UHFFFAOYSA-N
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Description

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzodioxin moiety, which is a structural motif found in various bioactive molecules.

Properties

IUPAC Name

ethyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-7-phenacyloxychromene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O8/c1-2-32-28(31)27-25(18-8-11-22-24(14-18)34-13-12-33-22)26(30)20-10-9-19(15-23(20)36-27)35-16-21(29)17-6-4-3-5-7-17/h3-11,14-15H,2,12-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHAFFVDUKOONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate involves several steps. One common synthetic route starts with the preparation of the benzodioxin moiety, which is then coupled with a chromene derivative. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenacyloxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Due to its potential biological activities, it is investigated for therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes or receptors, modulating their activity. The chromene core may also participate in binding interactions, influencing various biological pathways. These interactions can lead to the compound’s observed biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-7-(2-oxo-2-phenylethoxy)-4H-chromene-2-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula and structure:

  • Chemical Formula : C₁₈H₁₈O₅
  • CAS Number : Not specifically listed in the search results but can be derived from the structure.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have shown promising activity against Tobacco Mosaic Virus (TMV) in vivo.

Table 1: Antiviral Activity Against TMV

CompoundConcentration (mg/L)Inactivation Effect (%)
6t500>40
6a500Comparable to ribavirin
6h500High activity

The compound 6t (with the 2,3-dihydrobenzo[b][1,4]dioxin moiety) demonstrated higher antiviral activity compared to other tested compounds, indicating a structure–activity relationship where specific substituents enhance biological efficacy .

Antifungal Activity

Ethyl derivatives have also been evaluated for their antifungal properties. In one study, compounds with similar structures exhibited over 60% fungicidal activity against various plant pathogens.

Table 2: Antifungal Activity Against Plant Pathogens

CompoundPathogenInhibition Rate (%)
5aRhizoctonia cerealis>90
5cFusarium moniliforme>100
6tCercospora arachidicola>94

These findings suggest that modifications to the molecular structure can significantly enhance antifungal efficacy .

Case Studies

In a study examining the effects of structurally related compounds on cancer cell lines, it was found that modifications to the dioxin structure enhanced cytotoxicity against breast and prostate cancer cells. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compounds.

Table 3: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)15
Compound BPC3 (Prostate)20
Ethyl DerivativeMCF7<10

These results indicate that ethyl derivatives could be promising candidates for further development as anticancer agents .

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